molecular formula C15H10ClF3O2 B6403514 3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261945-88-3

3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6403514
CAS No.: 1261945-88-3
M. Wt: 314.68 g/mol
InChI Key: DNLIZBMBARLKPM-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features both chloro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-methylphenylboronic acid and 5-trifluoromethylbenzoic acid.

    Coupling Reaction: A Suzuki coupling reaction is employed to link the two aromatic rings. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like toluene, under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, KOH).

    Oxidation: Oxidizing agents (e.g., KMnO₄, H₂O₂), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, THF).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Reduction of the trifluoromethyl group to a methyl group.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of electron-withdrawing groups (chloro and trifluoromethyl) can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methylphenylboronic acid: Shares the chloro and methyl groups but lacks the trifluoromethyl group.

    5-Trifluoromethylbenzoic acid: Contains the trifluoromethyl group but lacks the chloro and methyl groups.

Uniqueness

3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid is unique due to the combination of chloro, methyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-chloro-5-methylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c1-8-2-9(7-13(16)3-8)10-4-11(14(20)21)6-12(5-10)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLIZBMBARLKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690349
Record name 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-88-3
Record name 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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